molecular formula C16H22ClNO B12663924 Norlevorphanol hydrochloride CAS No. 53448-65-0

Norlevorphanol hydrochloride

Cat. No.: B12663924
CAS No.: 53448-65-0
M. Wt: 279.80 g/mol
InChI Key: TVWLCOZEOOAJBT-QALYCTJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norlevorphanol hydrochloride is a chemical compound belonging to the morphinan class . It is the N-desmethyl analogue of levorphanol and is described as an opioid analgesic with morphine-like pharmacological properties . The compound has not been marketed as a pharmaceutical drug and is primarily used in research settings . Norlevorphanol is structurally characterized as (4bR,8aR,9R)-6,7,8,8a,9,10-Hexahydro-5H-9,4b-(epiminoethano)phenanthren-3-ol and is also known as 3-Hydroxymorphinan . It is supplied as a high-purity analytical reference standard and can be used for analytical method development, method validation, and Quality Control (QC) applications, including in support of Abbreviated New Drug Applications (ANDA) or during commercial production . Researchers utilize this compound to study its interactions and effects in various biochemical pathways. It is important to note that norlevorphanol is classified as a Schedule I Narcotic controlled substance in the United States . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

53448-65-0

Molecular Formula

C16H22ClNO

Molecular Weight

279.80 g/mol

IUPAC Name

(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C16H21NO.ClH/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12;/h4-5,10,13,15,17-18H,1-3,6-9H2;1H/t13-,15+,16+;/m0./s1

InChI Key

TVWLCOZEOOAJBT-QALYCTJVSA-N

Isomeric SMILES

C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O.Cl

Canonical SMILES

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Norlevorphanol hydrochloride can be synthesized from levomethorphan hydrobromide. The process involves treating levomethorphan with aqueous hydrobromic acid (HBr) to achieve demethylation, resulting in an aqueous HBr solution of levorphanol. This solution is then neutralized with ammonium hydroxide (NH₄OH) to form crude levorphanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the crystallization of the formed salt to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Norlevorphanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid (HBr) for demethylation and ammonium hydroxide (NH₄OH) for neutralization .

Major Products Formed

The major product formed from these reactions is levorphanol, which can be further processed to obtain this compound .

Scientific Research Applications

Norlevorphanol hydrochloride has several scientific research applications, including:

Mechanism of Action

Norlevorphanol hydrochloride exerts its effects by acting as an agonist at the mu-opioid receptors in the brain and spinal cord. This interaction alters the transmission and perception of pain, leading to analgesic effects. The compound also interacts with other opioid receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Data Tables

Table 1: Chemical and Regulatory Comparison
Property Norlevorphanol HCl Levorphanol Normorphine Hydrocodone
Molecular Formula C₁₆H₂₁NO·HCl C₁₇H₂₃NO·HCl C₁₆H₁₉NO₃·HCl C₁₈H₂₁NO₃
DEA Schedule I II I II
Key Metabolic Enzyme CYP3A4 UGTs CYP2D6 CYP2D6
Table 2: Analytical Detection Limits
Compound TLC Rf Value (System T1) Mass Spectrometry (Primary Ions)
Norlevorphanol 0.12 m/z 259, 215, 213
Levorphanol 0.15* m/z 285, 215, 201
Hydrocodone 0.20* m/z 299, 242, 171

Q & A

Q. What are the key structural characteristics of norlevorphanol hydrochloride, and how do they influence its pharmacological activity?

this compound (C₁₆H₂₁NO·ClH; MW 279.805) is a morphinan derivative with absolute stereochemistry at three defined stereocenters . Its opioid activity is attributed to the 3-hydroxyl group and the N-methyl substitution, which modulate μ-opioid receptor binding affinity. Structural analogs like levorphanol and dextromethorphan demonstrate that stereochemical configuration critically impacts receptor selectivity and metabolic stability . Researchers should prioritize crystallography or NMR to confirm stereochemical purity during synthesis.

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?

A validated SIM GC/MS method has been used for simultaneous quantification of morphinan analogs (e.g., dextromethorphan and its metabolites) with a detection limit of 0.1 ng/mL. This method involves liquid-liquid extraction, derivatization, and chromatographic separation using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film thickness) at a 1 mL/min flow rate . For norlevorphanol, adapt this protocol by optimizing ionization parameters (e.g., ESI+ for LC-MS/MS) to account for its unique fragmentation pattern.

Q. How should researchers handle contradictions in reported receptor binding affinities for this compound?

Discrepancies in receptor affinity data (e.g., µ- vs. κ-opioid receptor selectivity) may arise from variations in assay conditions (e.g., cell type, radioligand concentration). Standardize assays using HEK-293 cells transfected with human opioid receptors and employ competitive binding protocols with [³H]DAMGO (µ-selective) or [³H]U69593 (κ-selective) . Include positive controls (e.g., naloxone) and validate results across multiple replicates.

Advanced Research Questions

Q. What experimental strategies can resolve conflicting data on norlevorphanol’s neuroprotective vs. neurotoxic effects?

Contradictory findings may stem from dose-dependent effects or model-specific variability. Design dose-response studies in primary neuronal cultures (rat cortical neurons) with norlevorphanol (1 nM–10 µM) under oxidative stress (e.g., H₂O₂ exposure). Assess viability via MTT assay and apoptosis markers (caspase-3 activation). Compare outcomes across species (e.g., murine vs. human iPSC-derived neurons) to identify translational relevance .

Q. How can researchers optimize in vitro metabolic stability assays for this compound to predict in vivo pharmacokinetics?

Use human liver microsomes (HLM) or hepatocytes to evaluate CYP3A4/2D6-mediated metabolism. Pre-incubate norlevorphanol (1–10 µM) with NADPH-regenerating systems and quantify parent compound depletion via LC-MS/MS. For CYP inhibition studies, co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to identify major metabolic pathways . Correlate in vitro clearance with in vivo PK data from rodent models.

Q. What methodologies are critical for assessing norlevorphanol’s interaction with P-glycoprotein (P-gp) in blood-brain barrier (BBB) models?

Use MDCK-MDR1 cells to measure bidirectional transport (apical-to-basal vs. basal-to-apical) of norlevorphanol (1–100 µM) with/without P-gp inhibitors (e.g., verapamil). Calculate efflux ratios and validate with in situ brain perfusion in rodents. Integrate these data with PET imaging using [¹¹C]-labeled norlevorphanol to quantify BBB penetration .

Q. How should researchers address regulatory and safety challenges in preclinical studies involving this compound?

Norlevorphanol is classified as a controlled substance under narcotic laws in multiple jurisdictions . Obtain DEA/FDA approvals before animal studies. Follow NIH guidelines for preclinical reporting: document sample sizes, randomization, blinding, and statistical power analyses. Use Safety Data Sheet (SDS) protocols for handling (e.g., avoid inhalation, use PPE) and storage (tightly sealed containers at –20°C) .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters for this compound

ParameterValue (Rat Model)MethodReference
Half-life (t₁/₂)2.1 ± 0.3 hLC-MS/MS
Cmax (oral)45 ng/mLSIM GC/MS
Protein Binding85%Equilibrium dialysis

Q. Table 2. Recommended Analytical Conditions for Norlevorphanol Quantification

InstrumentColumnMobile PhaseDetection
LC-MS/MSC18 (2.6 µm, 50 mm)0.1% FA in H₂O/MeOHESI+
GC-MSDB-5MS (30 m)Helium, 1 mL/minSIM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.